An In-Depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1189693-96-6). As a substituted aminopyrazole, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] This document synthesizes available data with established principles of organic chemistry to serve as a valuable resource for researchers and drug development professionals. It is important to note that while some data for the title compound is available, other properties and protocols are inferred from closely related analogues and are presented as such to guide experimental design.
Compound Identification and Core Physicochemical Properties
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a pyrazole derivative characterized by an amino group at the C4 position, a methyl group at the N1 position, and a carboxylic acid at the C3 position, supplied as a hydrochloride salt.
| Property | Value | Source |
| CAS Number | 1189693-96-6 | [3][4] |
| Molecular Formula | C₅H₈ClN₃O₂ | [3] |
| Molecular Weight | 177.59 g/mol | [3] |
| Appearance | White to light yellow powder or crystal (Predicted based on analogues) | N/A |
| Melting Point | No data available. Related pyrazole carboxylic acids exhibit a wide range of melting points, often decomposing at higher temperatures. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201°C.[5] | N/A |
| Solubility | The hydrochloride salt form is expected to enhance aqueous solubility. Solubility in organic solvents like methanol, ethanol, and DMSO is anticipated based on the properties of similar aminopyrazole derivatives.[6] | N/A |
| pKa | No experimental data available. The pKa of the carboxylic acid is likely to be in the range of 2-4, typical for carboxylic acids, while the pKa of the protonated amino group is expected to be in the range of 3-5. The pyrazole ring itself is weakly basic. | N/A |
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C1_Me [label="CH₃", pos="-0.5,2.5!", fontsize=12, fontcolor="#202124"]; C4_NH2 [label="NH₂", pos="-1.2,-1.8!", fontsize=12, fontcolor="#202124"]; C5_COOH [label="COOH·HCl", pos="2.5,-1.5!", fontsize=12, fontcolor="#202124"];
C1 -- C2 [len=1.5]; C2 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C3 [len=1.5]; C3 -- C1 [len=1.5]; C1 -- C1_Me [len=1]; C4 -- C4_NH2 [len=1]; C5 -- C5_COOH [len=1.2]; }
Figure 1: Chemical structure of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Synthesis and Purification
Proposed Synthetic Workflow
A common and effective method for the synthesis of pyrazole cores involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7] For the target molecule, a plausible route would start from a β-ketoester or a related precursor.
Figure 2: Proposed synthetic workflow for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of a suitable β-ketoester precursor in a protic solvent such as ethanol, add an equimolar amount of methylhydrazine.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure pyrazole ester.
Step 2: Synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
-
Hydrolysis: The methyl ester from the previous step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[7]
-
Reaction Conditions: The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester, typically monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: The free carboxylic acid is suspended in a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
Isolation: The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.
Spectral Analysis (Predicted)
No specific spectral data for 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride has been found in the literature. The following predictions are based on the analysis of closely related aminopyrazole derivatives and general principles of spectroscopy.[9][10]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >10 ppm, which is exchangeable with D₂O.
-
Pyrazole Ring Proton (-CH): A singlet is anticipated for the C5-H of the pyrazole ring, likely in the range of 7.5-8.5 ppm.
-
N-Methyl Protons (-NCH₃): A singlet corresponding to the three protons of the methyl group attached to the pyrazole nitrogen is expected around 3.5-4.0 ppm.
-
Amino Protons (-NH₂): A broad singlet for the amino protons would be observed, the chemical shift of which is highly dependent on the solvent and concentration. In the hydrochloride salt, these protons will be exchangeable and may appear further downfield.
¹³C NMR Spectroscopy
-
Carboxylic Carbon (-COOH): A signal for the carbonyl carbon is expected in the range of 160-175 ppm.
-
Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. The C3 and C5 carbons would appear in the range of 130-150 ppm, while the C4 carbon, bearing the amino group, would be more upfield, likely in the range of 110-125 ppm.
-
N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to resonate in the range of 30-40 ppm.
FT-IR Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[11]
-
N-H Stretch (Amino Group): One or two sharp to moderately broad bands are anticipated in the 3200-3500 cm⁻¹ region. In the hydrochloride salt, these bands might be broadened and shifted.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹ for the carbonyl group.
-
C=N and C=C Stretches (Pyrazole Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyrazole ring.
Mass Spectrometry
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₅H₇N₃O₂), with a calculated m/z of 142.06. Fragmentation would likely involve the loss of water, carbon monoxide, and cleavage of the pyrazole ring.
Reactivity and Stability
Chemical Reactivity
The chemical reactivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is dictated by the functional groups present: the carboxylic acid, the aromatic amino group, and the pyrazole ring.
Figure 3: Predicted reactivity of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
-
Carboxylic Acid Group: This group can undergo standard transformations, most notably amide bond formation with primary and secondary amines using common coupling reagents (e.g., EDC, HATU).[7] This reaction is fundamental for incorporating this scaffold into larger molecules in drug discovery programs. Esterification with alcohols under acidic conditions is also a feasible reaction.
-
Amino Group: The aromatic amino group is nucleophilic and can participate in acylation reactions with acid chlorides or anhydrides. It can also undergo alkylation and diazotization followed by subsequent Sandmeyer-type reactions to introduce a variety of substituents at the C4 position.
-
Pyrazole Ring: The pyrazole ring is an aromatic system. The electron-donating amino group at C4 and the electron-withdrawing carboxylic acid at C3 will influence the regioselectivity of electrophilic aromatic substitution reactions, such as halogenation or nitration, on the C5 position.
Stability and Storage
The compound is expected to be a stable solid under standard laboratory conditions. As a hydrochloride salt, it is likely to be less susceptible to oxidation than the free amine. It should be stored in a cool, dry place, protected from light and moisture.
Potential Applications in Drug Discovery and Research
Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2]
-
Building Block for Library Synthesis: The bifunctional nature of this molecule (a carboxylic acid and an amino group) makes it an excellent building block for the synthesis of compound libraries for high-throughput screening.
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. This compound could serve as a starting point for the development of novel inhibitors targeting specific kinases.
-
Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it is a suitable candidate for fragment-based screening approaches.
Safety and Handling
Based on available safety data for this and similar compounds, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.
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ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link] (Accessed January 23, 2026).
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